![molecular formula C18H18ClN3O3S B2497690 N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923202-02-2](/img/structure/B2497690.png)

N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide and related compounds typically involves cyclization and acetylation reactions of chalcones, which are facilitated by the presence of hydrazine hydrate and acetic anhydride. These reactions can be efficiently carried out under solvent-free conditions using microwave irradiation, which offers high yields of the desired N-acetyl pyrazole derivatives (Thirunarayanan & Sekar, 2016).

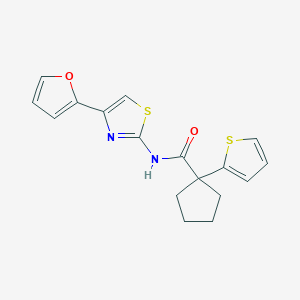

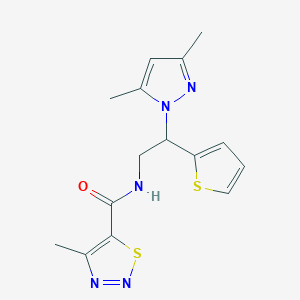

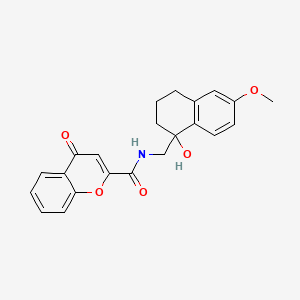

Molecular Structure Analysis

The molecular structure of compounds similar to N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is characterized by the presence of a pyrazole ring substituted with acetyl and chlorophenyl groups. These structures have been extensively analyzed using various spectroscopic techniques, including IR, NMR, and X-ray diffraction, to elucidate their geometric and electronic features (Zhao et al., 2008).

Chemical Reactions and Properties

The presence of functional groups such as acetyl, methanesulfonamide, and chlorophenyl in the structure of N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide allows for a variety of chemical reactions. These include further acylation, sulfonation, and cyclization reactions that can be utilized to synthesize a wide range of derivatives with potential biological activities (Kondo et al., 2000).

Physical Properties Analysis

The physical properties of N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature of the substituents on the pyrazole and phenyl rings. These properties are crucial for determining the compound's suitability for further chemical modifications and its behavior in biological systems (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, are largely determined by the electron-donating and withdrawing effects of the substituents. The acetyl and chlorophenyl groups, for instance, can enhance the electrophilic character of the pyrazole ring, making it more reactive towards nucleophilic substitution reactions (Blasberg et al., 2010).

Scientific Research Applications

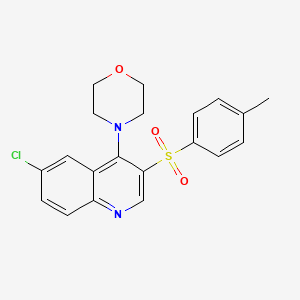

Interaction Studies and Chemical Properties

One study focuses on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound structurally similar to N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide. This research provides insight into the effects of temperature and concentration on such interactions, utilizing volumetric and acoustic properties to interpret solute-solute and solute-solvent interactions within the mixtures. The findings have implications for understanding the physicochemical behaviors of similar compounds in solution (Raphael, Bahadur, & Ebenso, 2015).

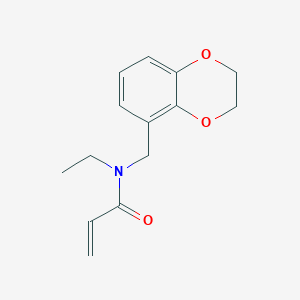

Catalytic Behavior in Chemical Reactions

Another area of application is in catalysis, where derivatives of bis(pyrazol-1-yl)methane ligands, related to the core structure of the compound , have been synthesized and their behavior in the transfer hydrogenation of ketones explored. This research highlights the potential use of these compounds in catalytic processes, demonstrating their efficacy and the impact of molecular structure on catalytic activity (Carrión et al., 2007).

Synthesis and Application in Organic Chemistry

The compound and its derivatives are also central to synthetic organic chemistry. For instance, studies on the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via cyclisation reactions highlight the utility of similar structures in creating complex organic molecules with high yields and excellent stereoselectivities. These methodologies are crucial for developing pharmacologically active compounds and materials with specific properties (Craig, Jones, & Rowlands, 2000).

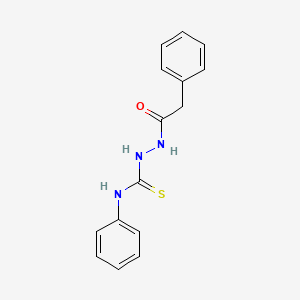

Chemical Synthesis and Molecular Interaction

Additionally, the synthesis of phenylmethanesulfonamide derivatives based on phenyl-N-(2,2,2-trichloroethylidene)-methanesulfonamide showcases the reactivity and versatility of these compounds in chemical synthesis. This research opens up new avenues for the development of novel organic molecules with potential applications in drug development, material science, and as intermediates in organic synthesis (Aizina, Levkovskaya, & Rozentsveig, 2012).

properties

IUPAC Name |

N-[2-[2-acetyl-3-(2-chlorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S/c1-12(23)22-18(13-7-3-5-9-15(13)19)11-17(20-22)14-8-4-6-10-16(14)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSHQLCHAYQOTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)